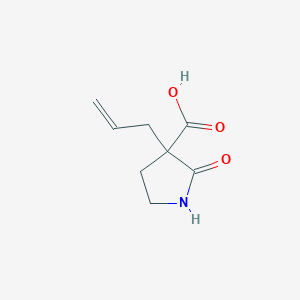![molecular formula C14H14N2O B13228401 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13228401.png)
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction is typically carried out under moderate to good yields and involves the use of spectral methods to establish the structure of the pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of efficient and scalable synthetic routes. For instance, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions and can be executed on a gram scale .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include benzene thiol, iodine, and various oxidants. The reactions are typically carried out under mild conditions, with reaction times ranging from 12 to 24 hours .
Major Products Formed
Scientific Research Applications
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary experimental investigations suggest a radical mechanistic pathway for its transformations. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, such as CXCR3 and acetylcholinesterase .
Comparison with Similar Compounds
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: This compound is used as a starting material for the synthesis of various derivatives.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An intermediate in the synthesis of Risperidone, a combined serotonin and dopamine receptor antagonist.
Properties
IUPAC Name |
2-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIRQZSIYJHASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=CC2=O)C3=CC=CC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13228323.png)


![Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine](/img/structure/B13228344.png)

![4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13228354.png)



![2-[(2-Aminopropyl)sulfanyl]pyrimidine](/img/structure/B13228386.png)
![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13228387.png)

